molecular formula HfO3Pb B576591 Hafnium lead trioxide CAS No. 12029-23-1

Hafnium lead trioxide

货号: B576591
CAS 编号: 12029-23-1
分子量: 433.687
InChI 键: WKYVFXRYDMJBIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hafnium lead trioxide (HfPbO₃) is a ternary oxide compound composed of hafnium (Hf), lead (Pb), and oxygen (O). The compound’s inclusion in the Pharos Project database (CAS 12029-23-1) highlights its recognition as a distinct material within the broader category of lead compounds, which are often studied for their piezoelectric, ferroelectric, or dielectric properties .

属性

CAS 编号

12029-23-1

分子式

HfO3Pb

分子量

433.687

IUPAC 名称

hafnium(4+);lead(2+);oxygen(2-)

InChI

InChI=1S/Hf.3O.Pb/q+4;3*-2;+2

InChI 键

WKYVFXRYDMJBIX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Hf+4].[Pb+2]

同义词

hafnium lead trioxide

产品来源

United States

相似化合物的比较

Structural and Compositional Analogues

Hafnium lead trioxide belongs to a family of lead-containing mixed-metal oxides. Key analogues include:

Compound Formula CAS Number Key Properties/Applications
Hafnium lead trioxide HfPbO₃ 12029-23-1 Presumed high-κ dielectric potential
Lead titanate PbTiO₃ 12060-00-3 Ferroelectric, piezoelectric applications
Lead zirconate PbZrO₃ 12060-01-4 Antiferroelectric, capacitor materials
Lead titanate zirconate (PZT) Pb(Zr,Ti)O₃ 12626-81-2 Widely used in sensors/actuators

Key Observations :

  • Crystal Structure : HfPbO₃ likely adopts a perovskite-like structure (common in PbTiO₃ and PbZrO₃), which is critical for dielectric and ferroelectric behavior .
  • Dielectric Performance : Unlike PbTiO₃ (κ ≈ 200) or PZT (κ ≈ 500–1300), HfPbO₃’s permittivity remains unquantified in the evidence. However, hafnium oxide (HfO₂, κ ≈ 25) is a benchmark high-κ material, suggesting HfPbO₃ could combine Hf’s dielectric advantages with Pb’s structural flexibility .
  • Thermodynamic Stability : Lead-based oxides often face decomposition risks at high temperatures. HfPbO₃’s stability relative to PbTiO₃ or PbZrO₃ is unclear but critical for CMOS compatibility .
Functional Analogues
  • Lead Magnesium Tungsten Oxide (PbMgWO₄) : Used in microwave ceramics. Compared to HfPbO₃, it lacks hafnium’s high-κ benefits but demonstrates Pb’s versatility in forming complex oxides .
  • Lanthanum Lead Titanium Zirconium Oxide : A multicomponent oxide with perovskite structure, emphasizing Pb’s role in stabilizing mixed-metal systems. HfPbO₃ could similarly serve in multilayered electronic devices .
Toxicity and Environmental Considerations

Like all lead compounds, HfPbO₃ requires careful handling due to Pb’s neurotoxicity. Regulatory frameworks (e.g., Safe Work Australia’s classification of lead compounds under Family 082) mandate strict labeling and exposure controls . This contrasts with hafnium oxides, which are generally less hazardous .

常见问题

Basic: What are the recommended synthesis methods for hafnium lead trioxide, and how can purity be ensured?

Hafnium lead trioxide is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of HfO₂ and PbO are calcined at high temperatures (e.g., 800–1000°C) under controlled atmospheres to avoid Pb volatility. Purity verification involves X-ray diffraction (XRD) to confirm phase homogeneity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities. To address contamination risks, spiked samples should be analyzed during method development to validate accuracy . Contamination from precursor compounds (e.g., residual lead halides) must be mitigated using ultrapure reagents and inert processing environments .

Basic: What characterization techniques are critical for analyzing HfPbO₃'s structural and electronic properties?

Key techniques include:

  • XRD : To confirm crystallinity and phase purity. Rietveld refinement can resolve lattice parameters and detect secondary phases.
  • X-ray photoelectron spectroscopy (XPS) : To verify oxidation states of Hf (IV), Pb (II/IV), and O.
  • Transmission electron microscopy (TEM) : For nanoscale morphology and interface analysis, critical for electronic applications .
  • UV-Vis spectroscopy : To estimate bandgap energy via Tauc plots, which is essential for understanding dielectric behavior .

Advanced: How can density functional theory (DFT) be applied to predict HfPbO₃'s electronic structure and dielectric properties?

DFT simulations using relativistic pseudopotentials are necessary to account for heavy elements (Hf, Pb). Key steps:

Band structure calculation : Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy, as standard DFT often underestimates it .

Dielectric function modeling : Derive the energy loss function from experimental reflection electron energy loss spectroscopy (REELS) data to compute inelastic mean free paths (IMFPs) and stopping power .

Validation : Compare theoretical results with experimental XPS valence band spectra and impedance spectroscopy data to refine models.

Advanced: How do thermodynamic stability considerations influence HfPbO₃'s applicability in high-κ gate dielectrics?

HfPbO₃ must exhibit thermodynamic stability with silicon substrates and metal gate electrodes. Phase diagrams for Hf-Pb-O systems should be constructed using calorimetric data and computational thermodynamics (CALPHAD). Stability at high temperatures (≥500°C) is critical for CMOS compatibility. Interfacial reactions, such as silicate formation, must be assessed via TEM and electron energy loss spectroscopy (EELS) . Competing phases (e.g., PbO or HfO₂) can degrade dielectric performance, necessitating controlled synthesis conditions .

Advanced: How can researchers resolve contradictions in reported bandgap values for HfPbO₃?

Discrepancies often arise from synthesis methods (e.g., oxygen vacancies) or measurement techniques. Methodological solutions:

  • Standardize synthesis : Use identical annealing conditions and oxygen partial pressures.
  • Cross-validate bandgap data : Compare UV-Vis, ellipsometry, and REELS-derived results .
  • Defect analysis : Employ positron annihilation spectroscopy to quantify vacancy concentrations affecting bandgap.

Advanced: What strategies mitigate interfacial defects in HfPbO₃-based heterostructures?

Interfacial quality is critical for electronic devices. Approaches include:

  • Atomic layer deposition (ALD) : For controlled layer-by-layer growth, minimizing Pb segregation.
  • Post-deposition annealing : In forming gas (H₂/N₂) to passivate dangling bonds.
  • Interface characterization : Use cross-sectional TEM and energy-dispersive X-ray spectroscopy (EDS) to map elemental diffusion .

Advanced: How does the bandgap influence HfPbO₃'s stopping power and IMFP in electron transport studies?

Bandgap directly affects electron excitation thresholds. Wider bandgaps reduce low-energy electron scattering, increasing IMFPs. REELS-derived energy loss functions must incorporate bandgap corrections to accurately model stopping power. Experimental validation via Monte Carlo simulations is recommended .

Basic: What safety protocols are essential for handling HfPbO₃, given lead's toxicity?

  • Containment : Use fume hoods and gloveboxes to prevent inhalation/ingestion of Pb-containing particulates.
  • Waste disposal : Follow protocols for heavy-metal waste, including chelation and stabilization.
  • Exposure monitoring : Implement air sampling to ensure lead concentrations remain below 100 µg/m³, as per occupational exposure limits (OELs) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。